(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester
CAS No.:
Cat. No.: VC13808149
Molecular Formula: C14H17BClNO2
Molecular Weight: 277.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BClNO2 |
|---|---|
| Molecular Weight | 277.55 g/mol |
| IUPAC Name | 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(16)8-17-12(10)7-9/h5-8,17H,1-4H3 |
| Standard InChI Key | SAWAWIMLXDCFNE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl |
Introduction
(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is a versatile organoboron compound that plays a crucial role in organic synthesis, particularly in the construction of complex indole-containing molecules. Its chemical formula is C₁₄H₁₇BClNO₂, featuring a boron atom bonded to a pinacol ester group and a chloro-substituted indole moiety . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, making it a valuable building block in medicinal chemistry and material science.
Synthesis and Preparation
The synthesis of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester typically involves several steps, including the use of chloro-substituted indoles as starting materials. The process may involve lithiation followed by borylation to introduce the boronic acid moiety, which is then protected with a pinacol ester group .
Applications in Organic Synthesis
This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates. The versatility of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester in these reactions makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications .
Biological Activity and Potential Therapeutic Applications
While specific biological activity data for (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is limited, compounds with similar indole structures often exhibit significant pharmacological properties. Indole derivatives are known for their roles in various biological systems, making them promising candidates for drug development.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloro-phenyl)-1H-indole boronic acid pinacol ester | Contains a phenyl group instead of an indole moiety | More focused on aromatic systems |
| 3-Bromo-1H-indol-6-yl boronic acid pinacol ester | Bromine substitution instead of chlorine | Potentially different reactivity profile |
| 5-Fluoroindole boronic acid pinacol ester | Fluorine substitution at the 5-position | May exhibit distinct electronic properties |
| Indole-2-boronic acid pinacol ester | Boron attached at the 2-position of indole | Different regioselectivity impacts synthetic utility |
These compounds highlight the unique positioning and substitution patterns that define (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester's reactivity and application potential within organic synthesis and medicinal chemistry contexts.
Research Findings and Future Directions
Recent studies have emphasized the importance of indole derivatives in drug discovery, with (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester serving as a versatile building block for the synthesis of novel indole-based therapeutics. Future research directions may focus on exploring the structure-activity relationship (SAR) of these compounds to optimize their potency, selectivity, and pharmacokinetic properties .
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